

# Guanidine sulfamate synthesis and characterization

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## Compound of Interest

Compound Name: Guanidine sulfamate

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An In-depth Technical Guide to the Synthesis and Characterization of **Guanidine Sulfamate**

## Introduction

**Guanidine sulfamate** (CAS RN: 50979-18-5) is a salt formed from the strong organic base guanidine and the strong inorganic acid, sulfamic acid.[1] It presents as a white crystalline powder and is recognized for its high nitrogen content and significant hydrogen-bonding capacity.[2][3] These characteristics contribute to its utility in a diverse range of industrial and research applications.

Primarily, **guanidine sulfamate** is employed as a highly effective flame retardant for materials such as textiles, plastics, paper, and wood products.[4][5][6] Its flame-retardant mechanism involves the release of non-combustible gases like ammonia and sulfur oxides upon heating, which suppresses combustion.[1] Additional applications include its use as a corrosion inhibitor, a curing agent for resins, an additive in electroplating processes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3][4][7] This guide provides a comprehensive overview of the synthesis and characterization of **guanidine sulfamate** for researchers, scientists, and professionals in drug development and material science.

## Physicochemical Properties

**Guanidine sulfamate**'s physical and chemical properties are summarized in Table 1. It is notably soluble in water, with solubility increasing significantly with temperature.[5][8]

Table 1: Physical and Chemical Properties of **Guanidine Sulfamate**

Property	Value	References
CAS RN	50979-18-5, 51528-20-2	[1][8]
Molecular Formula	CH <sub>8</sub> N <sub>4</sub> O <sub>3</sub> S	[1][8]
Molecular Weight	156.16 - 156.17 g/mol	[1][8]
Appearance	White crystalline powder	[1][3]
Melting Point	90 - 110 °C; 128 °C	[1][5][8]
Boiling Point	466.3 °C at 760 mmHg	[5][7]
Solubility in Water	100 g/100mL at 20°C; 429 g/100mL at 60°C	[5][8]

| pH (4% aq. solution) | 7.0 - 10.0 [[1][8] |

## Synthesis of Guanidine Sulfamate

The synthesis of **guanidine sulfamate** is typically achieved through the acid-base reaction between a guanidine source and sulfamic acid or its derivatives. Several methods have been documented, with variations in reactants and reaction conditions.

### Synthetic Routes

- **Reaction of Guanidine Carbonate with Sulfamic Acid:** A common and straightforward method involves reacting guanidine carbonate with sulfamic acid in an aqueous medium.[2] This reaction proceeds with the evolution of carbon dioxide.
- **Reaction of Urea with Ammonium Sulfamate:** Another established route involves the fusion of urea with ammonium sulfamate, often at elevated temperatures and pressures.[9][10][11] This process can be more complex, potentially involving intermediates like ammonium ureasulfonate.[12][13]
- **Reaction of Urea with Sulfamic Acid:** The direct reaction between urea and sulfamic acid at high temperatures (e.g., 210-250 °C) can also yield guanidine salts.[9]

A summary of common synthesis conditions is provided in Table 2.

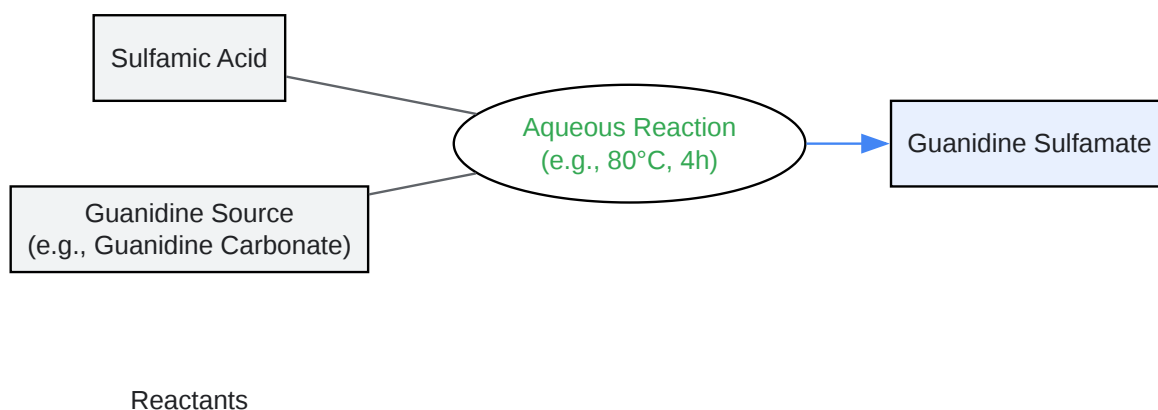
Table 2: Summary of **Guanidine Sulfamate** Synthesis Methods

Method	Reactants	Conditions	Reported Yield (%)	References
Aqueous Reaction	Guanidine Carbonate, Sulfamic Acid	1:1 molar ratio, Reflux at 80°C, 4 hrs	85–90%	[2]
Fusion Reaction	Urea, Dodecylamine Sulfamate	Fuse reactants, heat to 230°C for 15 min	32% (of theory)	[9]

| Pressure Reaction | Urea, Ammonium Sulfamate, Ammonia | Heat to ~260°C for 1 hr | Varies with reactant ratio |[11] |

## General Synthesis Pathway

The fundamental synthesis process involves the protonation of the guanidine base by sulfamic acid.



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Caption: General reaction scheme for the synthesis of **guanidine sulfamate**.

## Detailed Experimental Protocol: Aqueous Synthesis

This protocol is based on the reaction of guanidine carbonate with sulfamic acid, a method noted for its high yield and purity.<sup>[2]</sup>

- Reagents and Equipment:

- Guanidine Carbonate (ACS grade,  $\geq 99\%$ )
- Sulfamic Acid (ACS grade,  $\geq 99\%$ )
- Deionized Water
- Round-bottom flask with a reflux condenser
- Magnetic stirrer and hotplate
- Buchner funnel and filter paper
- Crystallizing dish
- Drying oven

- Procedure:

1. In a round-bottom flask, dissolve sulfamic acid in deionized water with gentle heating and stirring. Use a 1:1 molar ratio of guanidine to sulfamic acid.<sup>[2]</sup> For example, add 9.71 g (0.1 mol) of sulfamic acid to approximately 50 mL of water.
2. Slowly add an equimolar amount of guanidine carbonate (9.01 g, 0.05 mol of the carbonate salt, which provides 0.1 mol of guanidine) to the stirred solution. Note: The reaction will effervesce as  $\text{CO}_2$  is released. Add the carbonate in portions to control the foaming.
3. Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to  $80^\circ\text{C}$ .<sup>[2]</sup>
4. Maintain the reaction at  $80^\circ\text{C}$  with continuous stirring for 4 hours to ensure completion.<sup>[2]</sup>

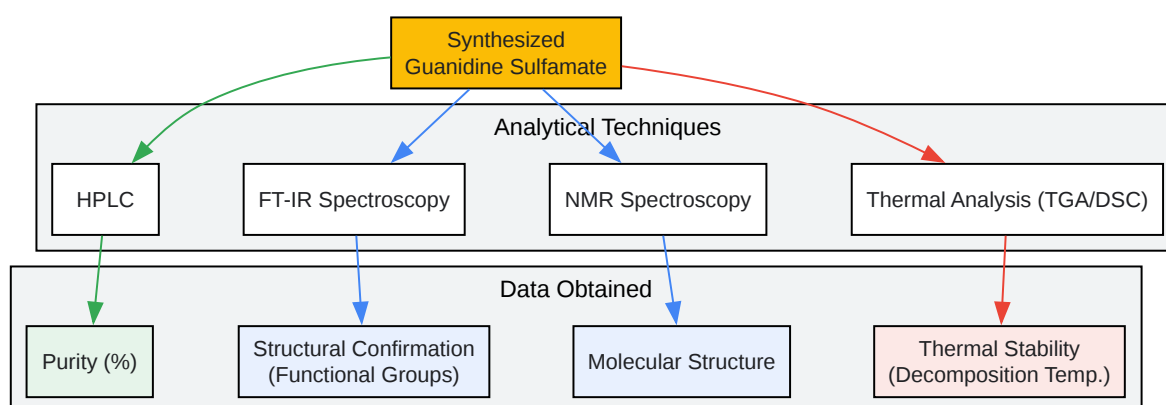
- After 4 hours, remove the heat source and allow the solution to cool slowly to room temperature.
- For further crystallization, cool the solution in an ice bath for 1-2 hours. White crystals of **guanidine sulfamate** will precipitate.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
- Transfer the purified crystals to a crystallizing dish and dry in an oven at 60-70°C to a constant weight.
- Store the final product in a cool, dry place.<sup>[1]</sup>

## Characterization

A combination of analytical techniques is used to confirm the identity, purity, and properties of the synthesized **guanidine sulfamate**.

## Characterization Workflow

A typical workflow for the complete characterization of a synthesized sample is outlined below.



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Caption: Standard workflow for the analytical characterization of **guanidine sulfamate**.

## Experimental Protocols for Characterization

- Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  - Objective: To determine the purity of the synthesized compound.
  - Instrumentation: HPLC system with a UV detector.
  - Method:
    1. Column: C18 reverse-phase column.[2]
    2. Mobile Phase: A suitable buffered aqueous/organic mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).[14]
    3. Flow Rate: 1.0 mL/min.[14]
    4. Detection: UV at 220 nm.[2]
    5. Sample Preparation: Accurately weigh and dissolve a sample of **guanidine sulfamate** in the mobile phase to a known concentration (e.g., 1 mg/mL).
    6. Analysis: Inject the sample and analyze the chromatogram. Purity is determined by comparing the area of the main peak to the total area of all peaks.
- Structural Confirmation by FT-IR and NMR Spectroscopy
  - Objective: To confirm the molecular structure and presence of key functional groups.
  - Fourier Transform Infrared (FT-IR) Spectroscopy:
    1. Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with dry KBr powder and pressing it into a thin disk.
    2. Analysis: Record the spectrum, typically from 4000 to 400  $\text{cm}^{-1}$ .

3. Interpretation: Identify characteristic peaks corresponding to the functional groups in **guanidine sulfamate** (see Table 3).[\[2\]](#)

◦ Nuclear Magnetic Resonance (NMR) Spectroscopy:

1. Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D<sub>2</sub>O).[\[2\]](#)

2. Analysis: Record the <sup>1</sup>H NMR spectrum.

3. Interpretation: Confirm the presence of guanidinium protons by observing the characteristic chemical shift (see Table 3).[\[2\]](#)

Table 3: Spectroscopic Data for **Guanidine Sulfamate**

Technique	Feature	Characteristic Value	References
FT-IR	N-H Stretch	3200–3400 cm <sup>-1</sup>	<a href="#">[2]</a>
	S=O Stretch	~1160 cm <sup>-1</sup>	<a href="#">[2]</a>

| <sup>1</sup>H NMR (D<sub>2</sub>O) | Guanidinium Protons (CH<sub>6</sub>N<sub>3</sub><sup>+</sup>) | Singlet at δ ~3.2 ppm |[\[2\]](#) |

• Thermal Stability by Thermogravimetric Analysis (TGA)

◦ Objective: To evaluate the thermal stability and decomposition profile.

◦ Instrumentation: TGA/DSC analyzer.

◦ Method:

1. Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina or platinum crucible.

2. Analysis: Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min).[\[15\]](#)

3. Interpretation: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset temperature of decomposition. **Guanidine sulfamate** is thermally stable, with decomposition typically beginning above 300°C.[8]

Table 4: Thermal Analysis Data for **Guanidine Sulfamate**

Parameter	Value	Notes	References
Melting Transition	128 °C	Melts before decomposing	[8]

| Onset of Decomposition | > 300 °C | Decomposition occurs in multiple stages |[8] |

## Safety and Handling

- Safety: **Guanidine sulfamate** may cause irritation to the eyes, skin, and respiratory system upon contact or inhalation.[1] It is considered to have low toxicity.[1]
- Storage: Store in a tightly sealed container in a cool, dry place at room temperature (15 - 25°C) to prevent moisture absorption.[1][8]
- Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

This guide provides a foundational framework for the synthesis and comprehensive characterization of **guanidine sulfamate**, enabling researchers to produce and validate this versatile compound for various applications.

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